molecular formula C6H9N5 B15332523 1-(2-Pyrazinylmethyl)guanidine

1-(2-Pyrazinylmethyl)guanidine

Cat. No.: B15332523
M. Wt: 151.17 g/mol
InChI Key: GQKKELXYSHLSFP-UHFFFAOYSA-N
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Description

1-(2-Pyrazinylmethyl)guanidine is a chemical compound that features a guanidine group attached to a pyrazine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pyrazinylmethyl)guanidine can be synthesized through a multi-step process involving the reaction of pyrazine derivatives with guanidine precursors. One common method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach. This method provides efficient access to diverse guanidines under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis and catalytic guanylation reactions are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrazinylmethyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can occur at the pyrazine ring or the guanidine group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce reduced guanidine derivatives .

Scientific Research Applications

1-(2-Pyrazinylmethyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Pyrazinylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting their structure and function .

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

2-(pyrazin-2-ylmethyl)guanidine

InChI

InChI=1S/C6H9N5/c7-6(8)11-4-5-3-9-1-2-10-5/h1-3H,4H2,(H4,7,8,11)

InChI Key

GQKKELXYSHLSFP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CN=C(N)N

Origin of Product

United States

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